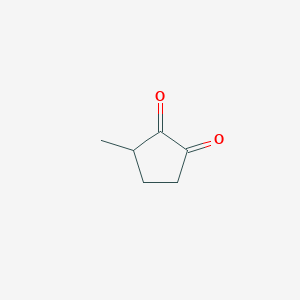

3-Methylcyclopentane-1,2-dione

描述

Historical Context of Cyclic α-Diketones Research

The study of cyclic α-diketones, or 1,2-diones, represents a significant area within organic chemistry. These compounds are characterized by the presence of two adjacent carbonyl groups within a cyclic framework, which imparts unique reactivity. thieme-connect.de The synthesis and reactions of 1,2-diketones have been extensively studied. thieme-connect.deresearchgate.net A key characteristic of cyclic 1,2-diketones is their strong tendency to enolize, often existing in a tautomeric equilibrium between the diketo form and the more stable monoenolic form (keto-enol). thieme-connect.deperfumerflavorist.com This enolization influences their chemical behavior and physical properties; for instance, acyclic 1,2-diones are often colored, while their cyclic counterparts in the tautomeric enol form are typically colorless. thieme-connect.de

Historically, research into cyclic α-diketones has focused on their synthesis through various methods, including the oxidation of α-hydroxy ketones, methylene (B1212753) ketones, and acetylenes. researchgate.net Their reactivity as dielectrophilic compounds has been a central theme, readily reacting with a range of nucleophiles. thieme-connect.de This reactivity has been harnessed for the synthesis of various heterocyclic compounds, such as quinoxalines, which are formed through cyclocondensation with aromatic o-diamines and possess pharmacological activities. thieme-connect.de The dynamic stereochemistry of cyclic α-diketones, particularly in larger ring systems, has also been a subject of investigation using techniques like nuclear magnetic resonance (NMR) spectroscopy to understand their conformational preferences and inversion barriers. rsc.org The development of methods for the α-alkylation of cyclic ketones continues to be an active area of research, highlighting the ongoing importance of modifying these fundamental structures. chemistryviews.org

Significance of 3-Methylcyclopentane-1,2-dione in Contemporary Chemical Sciences

This compound holds considerable significance in modern chemical sciences, primarily due to its applications in the flavor and fragrance industry and its role as a versatile synthetic building block. smolecule.comontosight.aiontosight.ai It is a well-known flavoring agent, often referred to as Maple Lactone, prized for its sweet, caramel (B1170704), and coffee-like taste and a nutty aroma reminiscent of maple and licorice. google.comgoogle.comfoodb.caguidechem.com Its ability to enhance and fortify sweet and "brown" flavor profiles makes it a valuable component in the formulation of synthetic maple syrup and other food products. google.comperfumerflavorist.com

The compound is a key component in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that is fundamental to the formation of flavor and color in cooked foods. nih.govnih.gov this compound is classified as a simple sugar dehydration/fragmentation product in this complex cascade of reactions. nih.gov It has been identified as a volatile compound in various foods, including coffee and cereals, and its presence can be a potential biomarker for the consumption of these products. foodb.caresearchgate.net

In organic synthesis, the two reactive carbonyl groups of this compound make it a valuable intermediate. smolecule.com It serves as a precursor for creating a diverse range of more complex molecules, including various heterocyclic compounds like furans and pyrroles through cyclization reactions. smolecule.com Furthermore, its structural scaffold has attracted interest in medicinal chemistry for the development of potential anticonvulsant and anticancer agents. smolecule.com In the fragrance industry, it is used as a precursor to synthesize pro-fragrances, which are designed to release their aroma over an extended period. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol ontosight.ai |

| Appearance | White crystalline powder google.comguidechem.com |

| Melting Point | 104-108 °C |

| Boiling Point | 193-195 °C ontosight.ai |

| Density | 1.11 g/cm³ ontosight.ai |

| Water Solubility | Soluble guidechem.com |

| CAS Number | 765-70-8 sielc.com |

| Synonyms | Methylcyclopentenolone, Maple Lactone google.comsielc.com |

Scope and Research Objectives for this compound Studies

Research focused on this compound is multifaceted, spanning synthetic chemistry, analytical chemistry, and food science. A primary objective is the development of efficient and economical synthetic routes for its production, given its commercial importance as a flavoring agent. google.comgoogle.com Patented processes often involve the condensation of esters of glutaric and oxalic acids, followed by alkylation and hydrolysis. google.com Other reported synthetic methods include Robinson annulation and the cyclization of various precursors. smolecule.com

Another significant area of research is its application as a synthetic precursor. Studies have demonstrated its use in the synthesis of complex natural products, such as the marine antibiotic dl-malyngolide, where the dione (B5365651) serves as a key starting material. acs.orgacs.org Its reactivity is explored through various transformations, including aldol (B89426) reactions, oxidations, reductions, and acylations, to build more elaborate molecular architectures. smolecule.com

In the context of food and fragrance science, research aims to understand the molecular mechanisms of its sensory perception. Recent studies have used Fourier-transform microwave spectroscopy and quantum chemical calculations to determine the precise structure of the molecule and its monohydrate, providing insights into its binding behavior and olfactory recognition. researchgate.netaip.org Investigating its formation during the Maillard reaction in different food matrices and under various processing conditions is another key objective, helping to control and optimize flavor development in food products. nih.govnih.gov Furthermore, analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are developed and validated for its detection and quantification in various samples, from e-liquids to food products. sielc.comcoresta.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACYKCIZDVVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047716 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

765-70-8 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106.5 - 107 °C | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of 3 Methylcyclopentane 1,2 Dione

Established Synthetic Pathways for 3-Methylcyclopentane-1,2-dione

Traditional synthetic routes to this compound have relied on robust and well-established chemical transformations. These methods, including Robinson annulation, cyclization of acyclic precursors, and decarboxylative hydrolysis, provide reliable access to the target molecule.

Robinson Annulation Approaches

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. wikibooks.orgwikipedia.org In the context of cyclopentane (B165970) derivatives, a notable application is the synthesis of the Hajos-Parrish ketone from 2-methyl-1,3-cyclopentanedione (B45155) and methyl vinyl ketone. wikibooks.org This reaction underscores the utility of the Robinson annulation in building complex cyclic systems. The general mechanism involves the initial Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation of the resulting 1,5-diketone. wikipedia.orgresearchgate.net

While the classic Robinson annulation builds a six-membered ring, modifications and alternative strategies are employed to synthesize five-membered rings like this compound. One such approach involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone, which yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. researchgate.net This intermediate is a crucial precursor that can then be subjected to further transformations to achieve the desired 1,2-dione structure.

Cyclization Reactions of Precursors

The formation of the cyclopentane ring system can be effectively achieved through the cyclization of appropriate acyclic precursors. A key example is the intramolecular aldol condensation of 2,5-hexanedione (B30556). researchgate.netrsc.orgnih.gov This biomass-derivable platform chemical can be converted to 3-methyl-2-cyclopenten-1-one, a direct precursor to this compound. The base-catalyzed intramolecular aldol condensation of 2,5-hexanedione can achieve high yields of 3-methylcyclopent-2-enone, reportedly up to 98%. rsc.orgosti.gov This enone can then be further oxidized to the desired 1,2-dione.

The process typically involves the formation of an enolate from 2,5-hexanedione, which then undergoes an intramolecular nucleophilic attack to form a five-membered ring. Subsequent dehydration leads to the formation of the stable, conjugated enone system of 3-methyl-2-cyclopentenone.

| Precursor | Catalyst/Reagents | Product | Yield |

| 2,5-Hexanedione | Base (e.g., NaOH) | 3-Methyl-2-cyclopentenone | up to 98% |

Decarboxylative Hydrolysis Methods

Decarboxylative hydrolysis provides a direct route to 3-alkyl-cyclopentane-1,2-diones from more complex intermediates. A patented process outlines a method starting with the condensation of glutaric acid and oxalic acid esters in a polar aprotic solvent with an alkali metal alkoxide. google.com This forms a 3,5-dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salt. This intermediate is then alkylated, for instance with a methylating agent, to produce a 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one. The final step involves the removal of the solvent and subsequent hydrolysis with a mineral acid, which also induces decarboxylation, to yield the 3-alkyl-cyclopentane-1,2-dione. google.com

A specific example for the synthesis of this compound involves the methylation of the 3,5-dicarboalkoxy cyclopentane-1,2-dione intermediate followed by acidic hydrolysis and decarboxylation. This method is advantageous as it can be performed in a one-pot fashion, avoiding the isolation of intermediates. smolecule.com

| Starting Materials | Key Intermediates | Final Product |

| Glutaric acid esters, Oxalic acid esters | 3,5-Dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salt | This compound |

| 2-Alkoxy-3,5-dicarboalkoxy-5-methyl-cyclopent-2-ene-1-one |

Advanced Asymmetric Synthesis Involving this compound

The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric synthetic methods. For this compound and its derivatives, these advanced strategies focus on creating chiral centers with high stereocontrol.

Asymmetric Hydroxylation Strategies for this compound

Asymmetric hydroxylation introduces a hydroxyl group stereoselectively, a key transformation for creating chiral building blocks. Research has shown that 3-alkyl-1,2-cyclopentanediones can undergo asymmetric 3-hydroxylation using the Sharpless Ti-complex. researchgate.net This catalytic system, typically composed of Ti(OiPr)4, a chiral tartrate ester like diethyl tartrate (DET), and an oxidant such as tert-butyl hydroperoxide (tBuOOH), can produce enantiomerically enriched 3-hydroxy carbonyl compounds. For 3-alkyl-1,2-cyclopentanediones, this oxidation has been reported to yield products with enantiomeric excesses (ee) of up to 95% and in yields ranging from 22% to 40%. researchgate.netkirj.ee

This method provides direct access to chiral tertiary α-hydroxy ketones, which are valuable intermediates for further synthetic manipulations. The choice of the chiral tartrate ligand (e.g., (+)-DET or (-)-DET) dictates the stereochemical outcome of the hydroxylation.

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| 3-Alkyl-1,2-cyclopentanedione | Ti(OiPr)4 / DET / tBuOOH | Enantiomeric 3-hydroxy-3-alkyl-1,2-cyclopentanedione | 22-40% | up to 95% |

Enantioselective Derivatization of this compound

Enantioselective derivatization involves the stereocontrolled addition of a new functional group to a prochiral starting material. For the cyclopentanedione scaffold, organocatalytic methods have proven particularly effective. One notable example is the enantioselective Mukaiyama-Michael reaction. In this reaction, cyclopentane-1,2-dione bis(tert-butyldimethylsilyl) enol ether can react with α,β-unsaturated aldehydes in the presence of an organocatalyst. researchgate.net

This reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which directs the stereoselective attack of the silyl (B83357) enol ether onto the Michael acceptor. Following the addition, reduction of the aldehyde and deprotection of the silyl enol ethers yield chiral 1,2-diketones in their mono-enolic form. This strategy has been shown to produce the desired products in good yields (up to 66%) and with high stereoselectivity (up to 94% ee). researchgate.net This approach highlights a powerful method for the enantioselective construction of C-C bonds on the cyclopentanedione ring, leading to highly functionalized and chiral derivatives.

| Reactants | Catalyst Type | Product | Yield | Enantiomeric Excess (ee) |

| Cyclopentane-1,2-dione bis(tert-butyldimethylsilyl) enol ether, α,β-Unsaturated aldehyde | Imidazolidinone organocatalyst | Chiral 1,2-diketone (mono-enolic form) | up to 66% | up to 94% |

This compound as a Versatile Synthetic Intermediate

This compound, a cyclic diketone, is a valuable and versatile building block in organic synthesis. smolecule.com Its structure, featuring two adjacent carbonyl groups and a methyl-substituted ring, provides multiple reactive sites for a variety of chemical transformations. smolecule.comwikipedia.org This reactivity makes it a key starting material for the construction of more complex molecular architectures, including natural products and their analogues. acs.orgiastate.edu The compound exists in equilibrium with its more stable enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one, which is the predominant form. wikipedia.org Its utility is demonstrated in its role as a precursor for creating specialized derivatives like enol ethers and in its application in the total synthesis of intricate molecules. acs.orgiastate.edu

Formation of Enol Ethers and Related Derivatives

The carbonyl groups of this compound allow for its conversion into various derivatives, among which enol ethers are particularly significant for subsequent synthetic manipulations. Enol ethers are alkenes that possess an alkoxy substituent, which renders the double bond electron-rich and highly reactive towards electrophiles. wikipedia.org

A key application of this conversion is in the synthesis of precursors for complex molecules. For instance, in a synthetic route towards trichodiene (B1200196), this compound is converted into its corresponding enol ether. iastate.edu This is achieved by reacting it with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide. iastate.edu The resulting enol ether can then serve as a protected form of the ketone, allowing for selective reactions at other parts of the molecule. iastate.edu In another method, isomeric enol ethers have been prepared by reacting the dione's hydroxy derivative with diazomethane. gla.ac.uk The formation of the enol ether is a critical step that sets the stage for further skeletal elaborations, such as the Ireland-Claisen rearrangement used in the trichodiene synthesis. iastate.edu

Table 1: Reagents for Enol Ether Formation from this compound Derivatives

| Reagent | Base/Conditions | Product Description | Reference |

|---|---|---|---|

| Dimethyl sulfate | Sodium hydroxide | Enol ether for trichodiene synthesis | iastate.edu |

Utilization in Total Synthesis of Complex Molecules

The strategic importance of this compound is highlighted by its use as a foundational element in the total synthesis of biologically active natural products. Its compact, functionalized ring structure is an ideal starting point for building complex polycyclic systems.

An efficient synthesis of dl-malyngolide, a marine-derived antibiotic with a δ-lactone structure, has been successfully developed starting from this compound. acs.orgokayama-u.ac.jp The synthesis begins with the reaction of the sodium salt of this compound with nonylmagnesium bromide. acs.org This step yields 2-hydroxy-5-methyl-2-nonylcyclopentanone. acs.org

The subsequent key step involves the electrooxidative cleavage of this intermediate. acs.org This electrochemical reaction specifically targets the bond between the carbonyl carbon and the hydroxyl-bearing carbon of the α-hydroxycycloalkanone, leading to the formation of methyl 2-methyl-5-oxotetradecanoate. acs.org This linear ester contains the necessary carbon framework and functional groups that are then further elaborated to construct the final δ-hydroxymethyl δ-lactone moiety of dl-malyngolide. acs.org This synthetic approach showcases the utility of this compound in generating key acyclic intermediates with controlled stereochemistry for natural product synthesis. acs.org

Table 2: Key Intermediates in the Synthesis of dl-Malyngolide

| Starting Material | Reagent | Intermediate Product | Reference |

|---|---|---|---|

| Sodium 3-methylcyclopentane-1,2-dionoate | Nonylmagnesium bromide | 2-Hydroxy-5-methyl-2-nonylcyclopentanone | acs.org |

This compound serves as the starting point for a direct and convergent synthesis of trichodiene, the biogenetic precursor to the complex trichothecene (B1219388) family of sesquiterpenes. iastate.edu The synthesis commences with the formation of an enol ether from the dione (B5365651), which acts as a crucial intermediate. iastate.edu

This enol ether is then subjected to an Ireland modification of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. iastate.edu A significant advantage of this strategy is that the resulting rearranged enol ether also functions as a protecting group during subsequent reduction steps. iastate.edu The diastereomers produced in the rearrangement can be conveniently separated using flash chromatography. iastate.edu This route represents a formal total synthesis of trichodiene and demonstrates how the initial cyclopentane ring of the precursor is strategically transformed into the complex, polycyclic core of the target molecule. iastate.edu

Reactivity and Mechanistic Investigations of 3 Methylcyclopentane 1,2 Dione

Carbonyl Group Reactivity and Transformations

The two adjacent carbonyl groups in 3-Methylcyclopentane-1,2-dione are the primary sites of its chemical reactivity, engaging in a variety of transformations that allow for the construction of more complex molecular architectures. The compound exists predominantly in its enol tautomer form, 2-hydroxy-3-methyl-2-cyclopenten-1-one, which significantly influences its reaction pathways. wikipedia.org

Aldol (B89426) Condensation Reactions of this compound

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com However, this compound shows a notably low propensity to engage in crossed-aldol reactions. This reluctance is attributed to the high degree of enolization of the cyclopentane-1,2-dione ring system. The stability of the enol form diminishes the availability of a carbonyl group for nucleophilic attack by an enolate.

Research comparing the reactivity of cyclohexane-1,2-dione with this compound in an aldol condensation with acetone (B3395972) demonstrated this difference. While cyclohexane-1,2-dione provided a crossed-aldol product, this compound failed to yield significant amounts of the corresponding product under identical conditions. Prolonged reaction times led to the formation of a complex mixture with only trace amounts of the desired aldol adduct. In some cases, attempted tandem Michael-Henry reactions with nitroalkenes failed entirely or resulted in complex, unworkable mixtures.

Table 1: Outcome of Aldol Condensation Attempts with this compound

| Reactant | Catalyst/Conditions | Result |

| Acetone | Potassium carbonate, reflux | Insignificant amounts of aldol product; complex mixture on prolonged reaction. |

| Nitroalkenes | Quinine-derived thiourea (B124793) catalyst | Reaction failed or resulted in a complex mixture of unidentified products. |

Heteroaromatic Ring Formation Reactions from this compound

While the Paal-Knorr synthesis is a classic method for forming five-membered heterocycles like furans, pyrroles, and thiophenes, it traditionally requires a 1,4-dicarbonyl substrate. wikipedia.orgalfa-chemistry.com Synthesizing these heterocycles from a 1,2-dione like this compound necessitates alternative or modified synthetic strategies.

A modern approach for constructing highly substituted furans from 1,2-diketones has been developed. This method involves a copper/base-promoted cascade reaction between a terminal alkyne and a 1,2-dione. rsc.org The reaction proceeds through the in situ formation of a 1,3-diyne intermediate via oxidative coupling, which then reacts with the dione (B5365651) to form the tetrasubstituted furan (B31954) ring. This process allows for the formation of multiple chemical bonds in a single operation and is tolerant of a wide array of functional groups.

Specific synthetic methods have been established to produce thiophene (B33073) and pyrrole (B145914) analogues from α-dicarbonyl precursors.

Thiophene Synthesis: The Hinsberg condensation is a notable method for synthesizing thiophene derivatives from 1,2-dicarbonyl compounds. derpharmachemica.com This reaction involves the condensation of the α-dicarbonyl, such as this compound, with a diester of thiodiacetic acid in the presence of a base. Two consecutive aldol-type condensations occur, followed by cyclization and dehydration to yield the thiophene ring. derpharmachemica.com

Pyrrole Synthesis: A biocatalytic equivalent of the Knorr pyrrole synthesis provides a pathway to substituted pyrroles from α-diketones. nih.govscispace.com In this chemo-enzymatic approach, a transaminase (ATA) enzyme is used to mediate the selective amination of the α-diketone. The resulting α-amino ketone intermediate, which is prone to self-condensation, is trapped by a β-keto ester present in the reaction mixture. nih.govwikipedia.org The subsequent cyclization and dehydration, controlled by pH modification to prevent undesired side reactions, yields the substituted pyrrole. nih.govscispace.com

Table 2: Heteroaromatic Synthesis from 1,2-Diones

| Heterocycle | Synthetic Method | Key Reagents |

| Furan | Copper-Catalyzed Cascade Reaction | Terminal Alkyne, Copper Catalyst, Base |

| Thiophene | Hinsberg Condensation | Diethyl Thiodiacetate, Base |

| Pyrrole | Biocatalytic Knorr-type Synthesis | β-Keto Ester, Transaminase (ATA), Amine Donor |

Reactions with Nitrogen Dioxide (NO2) by this compound

Investigations into the atmospheric chemistry and material degradation have highlighted the reactivity of cyclic 1,2-diones with nitrogen oxides.

Reduction Mechanisms of Gaseous NO2 by Cyclic 1,2-Diones

Research has confirmed that cyclic 1,2-diones, specifically including this compound, are capable of both reducing and trapping gaseous nitrogen dioxide (NO₂). This reactivity has been explored as a potential strategy for mitigating the yellowing of textiles, a problem often linked to the reaction of atmospheric NO₂ with antioxidant compounds present in the materials.

The proposed mechanism for the reaction between a cyclic nitroxide and NO₂ suggests an inner-sphere electron transfer to form a respective oxoammonium cation. nih.gov A similar pathway is suggested for cyclic 1,2-diones. The dione acts as a reducing agent, donating an electron to the NO₂ molecule. This process is significant as it can slow the decomposition of NO₂ into nitrite (B80452) and nitrate, effectively trapping the reactive nitrogen species. nih.gov This interaction demonstrates a potential application for cyclic 1,2-diones as agents to control reactions initiated by atmospheric nitrogen dioxide.

Trapping Mechanisms of Gaseous NO₂ by Cyclic 1,2-Diones

Research into the antioxidant properties of various chemical structures has highlighted the unique behavior of cyclic 1,2-diones in the presence of gaseous nitrogen dioxide (NO₂). Investigations have confirmed that cyclic 1,2-diones, such as this compound, are capable of both reducing and trapping gaseous NO₂. open.ac.ukopen.ac.uk This reactivity presents a potential strategy for mitigating yellowing in materials, a problem often attributed to the reaction of atmospheric NO₂ with other compounds, particularly phenolic antioxidants. open.ac.ukopen.ac.uk The dione structure appears to provide a reactive site for intercepting NO₂, thereby preventing it from causing undesirable discoloration. open.ac.uk

Organocatalytic Transformations and Stereoselective Reactions of this compound

This compound is a versatile precursor in organic synthesis, particularly in reactions that build molecular complexity with high stereocontrol. smolecule.comtaltech.ee Its dicarbonyl moiety, which readily enolizes, is key to its reactivity in various organocatalytic transformations. researchgate.netcymitquimica.com

Organocatalyzed Michael Addition Reactions with this compound

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and the application of organocatalysis to this transformation using dione substrates has been a subject of study. While research specifically detailing this compound is limited, studies on the closely related cyclopentane-1,2-dione (CPD) provide significant insight into the reactivity of this class of compounds. taltech.eebeilstein-journals.org

An asymmetric Michael reaction between cyclopentane-1,2-dione and various alkylidene oxindoles has been successfully developed using a bifunctional squaramide catalyst. beilstein-journals.orgnih.gov This reaction proceeds to give the corresponding Michael adducts with high enantioselectivities and moderate diastereoselectivities. beilstein-journals.orgnih.gov The study demonstrates the utility of cyclic 1,2-diones as nucleophiles in complex, stereoselective transformations. beilstein-journals.org

Table 1: Organocatalyzed Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles This interactive table summarizes the results from a study on the parent compound, cyclopentane-1,2-dione, illustrating the general reactivity for this class of molecules.

| Entry | Alkylidene Oxindole (B195798) Substituent | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| 1 | Phenyl | High | High | Moderate (2.1:1 - 3.6:1) |

| 2 | Substituted Phenyl | High | High | Moderate (2.1:1 - 3.6:1) |

Data sourced from studies on cyclopentane-1,2-dione which is structurally similar to the subject of this article. beilstein-journals.orgnih.gov

Specific Reactions with Phosphine (B1218219) Catalysts to Form O-Vinylcyclopentenones

This compound, which exists predominantly in its more stable enol tautomer form (2-hydroxy-3-methylcyclopent-2-enone), undergoes specific reactions with phosphine catalysts. researchgate.net The addition of this enol to propiolate esters is effectively catalyzed by triphenylphosphine (B44618), leading to the formation of O-vinylcyclopentenones in moderate yields. researchgate.net

The proposed mechanism involves the initial nucleophilic attack of triphenylphosphine on the β-carbon of the alkyl propiolate, creating a zwitterionic intermediate. This is followed by protonation of the intermediate by the acidic enol of this compound. The resulting anion then attacks the phosphonium (B103445) salt, ultimately yielding the O-vinylcyclopentenone products (both Z and E isomers) after elimination of triphenylphosphine oxide. researchgate.net

Table 2: Phosphine-Catalyzed Synthesis of O-Vinylcyclopentenones This interactive table shows the yields for the reaction between 2-hydroxy-3-methylcyclopent-2-enone and various propiolate esters.

| Entry | Propiolate Ester | Catalyst | Product | Yield |

|---|---|---|---|---|

| 1 | Methyl Propiolate | Triphenylphosphine | O-vinylcyclopentenone | Moderate |

Data sourced from a study on the triphenylphosphine-catalyzed reaction. researchgate.net

Studies on Reaction Limitations and Unsuccessful Pathways of this compound

Despite its utility, the reactivity of this compound is not without limitations, and certain synthetic pathways have proven unsuccessful.

The phosphine-catalyzed reaction that successfully yields O-vinylcyclopentenones was initially attempted with the goal of preparing a different class of compounds, cyclopenta[b]furans. researchgate.net This intended pathway, which likely involved an intramolecular Wittig-type reaction, did not proceed as expected. Instead of the desired furan, the reaction yielded the O-vinylated product, highlighting a limitation in directing the reaction toward furan formation under these conditions. researchgate.net

Furthermore, in the study of organocatalyzed Michael additions using the parent cyclopentane-1,2-dione, researchers noted that not all substrates were viable. The reaction failed to occur with a specific alkylidene oxindole (2p), a failure attributed to the very poor solubility of the starting material. beilstein-journals.org This demonstrates a practical limitation where the physical properties of a co-reactant can prevent an otherwise feasible transformation. The general scarcity of published studies utilizing cyclopentane-1,2-dione and its derivatives compared to more common 1,3-diones also suggests an implicit limitation in its broader synthetic applicability or ease of use. taltech.eebeilstein-journals.org

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₈O₂ |

| Nitrogen Dioxide | NO₂ |

| Cyclopentane-1,2-dione | C₅H₆O₂ |

| Alkylidene Oxindoles | Varies |

| Squaramide | Varies |

| 2-Hydroxy-3-methylcyclopent-2-enone | C₆H₈O₂ |

| Triphenylphosphine | C₁₈H₁₅P |

| Propiolate Esters | Varies |

| O-Vinylcyclopentenones | Varies |

| Cyclopenta[b]furans | Varies |

Structural Elucidation and Spectroscopic Characterization of 3 Methylcyclopentane 1,2 Dione

Tautomeric Equilibria and Dominant Forms of 3-Methylcyclopentane-1,2-dione

This compound exists as a mixture of tautomers, with the equilibrium balance being a critical determinant of its chemical and physical properties.

The compound exhibits diketo-ketoenol tautomerism, where it can exist in a diketo form or an enol form. solubilityofthings.com Quantum calculations and nuclear magnetic resonance studies have shown that the equilibrium strongly favors the enol tautomer. aip.orgwikipedia.org Specifically, the α-ketoenol tautomer, 3-methylcyclopent-2-en-2-ol-1-one , has been identified as the dominant form. aip.org This enol form is stabilized by a strong intramolecular hydrogen bond. researchgate.net The enolization specifically occurs at the methyl-substituted carbon. wikipedia.org

Three plausible tautomers are considered for this compound, with the α-ketoenol structure being the most stable. aip.org The stability of this enol form is a key feature of its chemistry. solubilityofthings.com

The predominance of the enol tautomer has been observed across different environments.

Gas Phase: In the gas phase, Fourier-transform microwave spectroscopy has confirmed the presence of the enol tautomer. aip.org

Argon Matrix: Mid-infrared spectra of this compound isolated in a cold argon matrix (8 K) reveal that the molecule exists exclusively in its enol tautomeric form, stabilized by an intramolecular O-H···O hydrogen bond. researchgate.netresearchgate.net

Carbon Tetrachloride (CCl₄) Solution: In a CCl₄ solution at room temperature, the molecule also exists as the enol tautomer. researchgate.net However, in this solvent, it undergoes significant self-association to form a doubly hydrogen-bonded centrosymmetric dimer. researchgate.net A non-centrosymmetric, singly hydrogen-bonded dimer has also been identified in the argon matrix. researchgate.net

Conformational Analysis and Intermolecular Interactions of this compound

The dominant enol tautomer of this compound exhibits several stable conformations, which have been characterized by their structural parameters and intermolecular behaviors.

Quantum chemical calculations have identified several possible conformers for the enol form of this compound. The two most stable conformers, I and II, are stabilized by intramolecular hydrogen bonds and differ mainly in the relative positions of their O-H and C=O groups. aip.org Conformer I represents the global energy minimum. researchgate.net These stable conformers possess a planar cyclic ring with local Cs symmetry. aip.org In contrast, other higher-energy conformers may have twisted five-membered ring structures. aip.org

The relative energies of the three most plausible conformers have been calculated and are presented below.

| Conformer | Relative Energy (ΔE in kJ/mol) | Relative Zero-Point Energy (ΔE₀ in kJ/mol) |

|---|---|---|

| I | 0.00 | 0.00 |

| II | 0.38 | 0.25 |

| III | 11.41 | 11.02 |

Data sourced from quantum chemical calculations. researchgate.net

Spectroscopic analysis using Fourier-transform microwave spectroscopy has provided the rotational constants for the most stable conformer (Conformer I), confirming its structure. aip.org

The interaction of this compound with water leads to the formation of a monohydrated complex, which has been studied to understand the initial stages of odorant-protein interactions. aip.org Rotational spectroscopy and quantum chemical calculations have been used to determine the structure of this monohydrate. aip.orgresearchgate.net

In the most stable isomer of the monohydrate complex, the water molecule acts as both a hydrogen bond donor and acceptor. It forms a primary intermolecular hydrogen bond with the carbonyl oxygen of the dione (B5365651) and a secondary, weaker hydrogen bond with the hydroxyl group. aip.orgaip.org This complexation induces significant structural rearrangements in the this compound molecule. aip.orgresearchgate.net

The enol tautomer of this compound is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net This interaction is a defining feature of its preferred conformation. aip.org

Upon complexation with a water molecule to form the monohydrate, this intramolecular hydrogen bond is observed to weaken. aip.orgresearchgate.net This weakening is a direct consequence of the formation of new, competing intermolecular hydrogen bonds with the water molecule. The structural adaptation and redistribution of electron density facilitate the interaction between the ligand and the water molecule, a process that serves as a model for understanding how such molecules bind within the active sites of odorant-binding proteins. aip.org

Advanced Spectroscopic Techniques for Structural Analysis of this compound

The definitive structural elucidation and characterization of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's connectivity, conformational preferences, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of 2-benzyl-2-methylcyclopentane-1,3-dione, a related compound, shows characteristic signals for the methyl protons and the methylene (B1212753) protons of the cyclopentane (B165970) ring. rsc.org For this compound itself, the diketo form is expected to show specific proton and carbon chemical shifts. foodb.ca While detailed spectra for the parent compound are not extensively published in isolation, data for derivatives provide valuable comparative information. rsc.org For instance, in 2-benzyl-2-methylcyclopentane-1,3-dione, the methyl protons appear as a singlet around 1.20 ppm, and the methylene protons of the cyclopentane ring appear as multiplets between 1.95 and 2.64 ppm. rsc.org

2D NMR Spectroscopy (COSY, HSQC, HMBC): 2D NMR techniques are crucial for establishing the connectivity within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying adjacent protons. nih.govsdsu.edu For this compound, COSY would show correlations between the methyl protons and the proton at C3, and between the methylene protons at C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. nih.govsdsu.edu It allows for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Provides information on the chemical environment of protons. | Identifies signals for methyl, methine, and methylene groups. |

| ¹³C NMR | Provides information on the carbon framework. | Identifies signals for carbonyl, methine, methyl, and methylene carbons. |

| COSY | Identifies proton-proton coupling networks. | Confirms the connectivity between protons on adjacent carbons. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Confirms the overall carbon skeleton and the position of the methyl group relative to the carbonyls. |

Fourier-Transform Microwave (FT-MW) Spectroscopy for Tautomerism and Conformation

Fourier-Transform Microwave (FT-MW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. aip.orgresearcher.liferesearchgate.netresearchgate.netresearchgate.netresearchgate.netaip.orgaip.orgresearchgate.netresearchgate.net This method provides precise information about the molecule's geometry, conformational preferences, and the presence of different tautomers. aip.orgsemanticscholar.org

For this compound, FT-MW spectroscopy, in conjunction with quantum chemical calculations, has been used to investigate its conformational landscape. aip.orgresearchgate.net The compound can exist in different tautomeric forms, with the 3-methylcyclopent-2-en-2-ol-1-one (an α-ketoenol) being identified as the dominant tautomer in some studies. aip.org The FT-MW spectrum reveals the rotational constants of the molecule, which are directly related to its moments of inertia. By comparing the experimental rotational constants with those calculated for different possible conformations and tautomers, the most stable structure in the gas phase can be determined. aip.orgresearchgate.net

A study combining broadband chirp-excitation and high-resolution pulse-excitation FT-MW spectroscopy identified the preferred conformation of the monomer. aip.org The analysis of the rotational spectrum also allows for the investigation of large amplitude motions, such as the internal rotation of the methyl group, which causes splitting of the rotational transitions. aip.orgresearchgate.net

| Parameter | Value (for most stable conformer) | Source |

| Rotational Constant A | Varies with conformer | aip.org |

| Rotational Constant B | Varies with conformer | aip.org |

| Rotational Constant C | Varies with conformer | aip.org |

| Dipole Moment (μa) | Varies with conformer | aip.org |

| Dipole Moment (μb) | Varies with conformer | aip.org |

| Dipole Moment (μc) | Varies with conformer | aip.org |

Note: Specific values for rotational constants and dipole moments are dependent on the specific conformer and tautomer being analyzed.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. researchgate.netnih.govnih.govthermofisher.com For this compound, the IR spectrum is dominated by the strong absorption bands of the carbonyl (C=O) groups.

The exact position of the carbonyl stretching frequency provides clues about the electronic environment and potential for intramolecular interactions. In cyclic diketones, the coupling between the two carbonyl groups can lead to symmetric and asymmetric stretching vibrations, resulting in two distinct C=O bands. The presence of tautomerism, specifically the enol form, would be indicated by the appearance of a broad O-H stretching band and a C=C stretching band. researchgate.net

Mid-infrared spectra of this compound in a cold argon matrix and in a carbon tetrachloride solution revealed that the molecule exists predominantly in its enol tautomeric form, stabilized by an intramolecular hydrogen bond. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (enol form) | ~3400 (broad) | Indicates the presence of the enol tautomer and hydrogen bonding. researchgate.net |

| C-H Stretch (alkyl) | 2850-3000 | Characteristic of the methyl and methylene groups. |

| C=O Stretch (diketo form) | 1700-1750 | Key indicator of the carbonyl groups. The exact frequency can be influenced by ring strain and electronic effects. |

| C=C Stretch (enol form) | ~1650 | Indicates the presence of the enol tautomer. researchgate.net |

Mass Spectrometry (GC-MS, LC-HRMS, FT-ICR MS) for Structural Assignment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for molecular weight determination and structural elucidation based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 112, corresponding to its molecular weight. nist.govmassbank.jp The spectrum also displays a characteristic fragmentation pattern, which helps in confirming the structure. Common fragments include the loss of carbon monoxide (CO) and other small neutral molecules.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer (e.g., Orbitrap, TOF). brieflands.com This technique allows for the determination of the elemental composition of the molecule with high confidence from the accurate mass of the molecular ion.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers the highest mass resolution and accuracy currently available. While less common for routine analysis, it can be employed for complex structural problems and to resolve isobaric interferences, providing unambiguous elemental composition.

| Ion | m/z (Nominal) | Proposed Fragment |

| [C₆H₈O₂]⁺ | 112 | Molecular Ion nist.govmassbank.jp |

| [C₅H₅O]⁺ | 83 | Loss of CHO massbank.jp |

| [C₄H₅O]⁺ | 69 | Further fragmentation massbank.jp |

| [C₄H₈]⁺ | 56 | Loss of 2xCO massbank.jp |

| [C₃H₅]⁺ | 41 | Alkyl fragment massbank.jp |

Computational and Theoretical Studies on 3 Methylcyclopentane 1,2 Dione

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting and understanding the molecular characteristics of 3-Methylcyclopentane-1,2-dione. These calculations, often complemented by experimental techniques like Fourier-transform microwave spectroscopy, provide a detailed picture of the molecule's preferred conformations and the energetic landscape it navigates. aip.orgresearchgate.net

Geometrical Parameter Determination and Spectroscopic Constants

Theoretical calculations have been employed to determine the structures of this compound and its hydrated form. researchgate.net These studies have identified multiple plausible conformers of the molecule, revealing insights into its structural preferences. For instance, calculations have shown the relative energies of different conformers, helping to identify the most stable structures. aip.orgresearchgate.net The absolute energies of the most stable conformer have been calculated to be E = -383.8769 Hartrees and E₀ = -383.7450 Hartrees. researchgate.net

Experimental spectroscopic data, when combined with theoretical calculations, allow for the precise determination of spectroscopic constants. aip.org For this compound, rotational constants have been determined, which are crucial for defining the molecule's geometry in the gas phase. aip.org

Table 1: Experimental Spectroscopic Parameters of this compound

| Parameter | Value |

|---|---|

| A (MHz) | 2609.6432(11) |

| B (MHz) | 2030.1130(10) |

| C (MHz) | 1324.4789(9) |

| N | 102 |

| σ (kHz) | 4.3 |

Data sourced from experimental rotational spectroscopy. aip.org

Energy Decomposition Analysis of Interactions

Energy decomposition analysis (EDA) is a computational method used to dissect the total interaction energy between molecules into distinct physical components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. While specific EDA data for this compound is not detailed in the provided search results, the study of its monohydrate complex implies the importance of such analyses in understanding the forces driving its interactions with other molecules, like water. researchgate.net For instance, in a study of a similar molecule, 2-thiophenecarboxaldehyde, EDA revealed that electrostatic interactions were the primary stabilizing force in its hydrated complex. researchgate.net This type of analysis is crucial for understanding the binding behavior of this compound in various environments, including biological systems.

Non-Covalent Interaction (NCI) Analysis for this compound Systems

Non-covalent interaction (NCI) analysis is a powerful computational tool for visualizing and characterizing weak interactions within and between molecules. aip.orgnih.gov This method is based on the electron density and its derivatives to identify regions of hydrogen bonding, van der Waals forces, and steric repulsion. nih.gov

For this compound and its monohydrate, NCI analysis has been instrumental in understanding the intramolecular and intermolecular hydrogen bonds. aip.orgresearchgate.net Studies have shown that upon forming a complex with water, there is a weakening of the intramolecular hydrogen bond within the this compound molecule, indicating significant electronic and structural rearrangements. aip.orgresearchgate.net This insight is crucial for explaining how the molecule adapts to facilitate interactions with other molecules, such as proteins in olfactory recognition. aip.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.org This theory allows for the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density. researchgate.net

In the context of this compound, QTAIM analysis has been used to further characterize the intramolecular and intermolecular hydrogen bonds, both in its isolated form and when complexed with water. aip.orgresearchgate.net This analysis supports the findings from NCI analysis, confirming significant rearrangements upon hydration. aip.orgresearchgate.net By identifying bond critical points and analyzing their properties, QTAIM provides quantitative insights into the strength and nature of the interactions governing the molecule's structure and reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method is valuable for understanding chemical bonding, charge distribution, and donor-acceptor interactions within a molecule. wisc.edufaccts.de

While specific NBO analysis results for this compound are not explicitly detailed in the provided search results, its application to similar systems highlights its utility. For example, NBO analysis has been used to characterize the nature of non-covalent interactions in various molecular complexes. researchgate.net This type of analysis could elucidate the electronic structure of this compound, including the hybridization of its atoms and the nature of its carbonyl bonds, providing a deeper understanding of its chemical behavior.

Molecular Docking Simulations in Ligand-Protein Systems with this compound

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial in drug discovery and for understanding biological processes like olfaction.

Molecular docking simulations have been performed to investigate the binding of this compound with an odorant-binding protein (OBP). aip.org These simulations help to identify the binding sites and understand how the structural adaptations of the molecule, as revealed by other computational methods, facilitate its interaction with the protein. aip.orgresearchgate.net For example, in a study of a related compound, 2-benzyl-2-methylcyclopentane-1,3-dione, molecular docking was used to determine the binding mode within an alcohol dehydrogenase enzyme. rsc.orgrsc.org This demonstrates the power of molecular docking to provide a microscopic framework for understanding how molecules like this compound are recognized and bound by biological receptors. aip.org

Simulation of Odorant-Binding Protein Interactions

The initial step in odor perception involves the interaction of odorant molecules with odorant-binding proteins (OBPs) within the hydrophilic environment of the nasal mucus. aip.org Molecular docking simulations are a key computational technique used to model and predict how a ligand, such as this compound, binds to the active site of a receptor protein. aip.orgajchem-a.com These simulations provide a microscopic framework for understanding the binding mechanisms that are fundamental to olfactory recognition. researchgate.net

Recent research has focused on elucidating the binding behavior of this compound (MCPD), a compound known for its characteristic sweet, coffee-caramel aroma. aip.orgresearchgate.net One such study utilized molecular docking to simulate the interaction between MCPD and a general odorant-binding protein from the silkworm, Bombyx mori (BmorGOBP2). aip.org The 3D crystal structure of the protein was obtained from the Protein Data Bank (ID: 2WCJ) and software like AutoDock was employed to perform the docking simulations using the Lamarckian genetic algorithm. aip.org

The simulations revealed that hydrogen bonds are the primary stabilizing force governing the interaction between MCPD and the amino acid residues within the OBP's active site. aip.org The docked structure of an MCPD monohydrate closely resembled its experimentally determined gas-phase structure, highlighting how structural adaptations can facilitate ligand-protein interactions. researchgate.net A three-dimensional simulation showed the positioning of MCPD within the protein's active site in an aqueous environment, with a water molecule situated near the hydroxyl and carbonyl groups of the odorant. aip.org

The detailed findings from these docking studies identified specific interactions between this compound and key amino acid residues of the odorant-binding protein. aip.org These interactions are crucial for the selective binding and transport of the odorant molecule, which are the initial stages of the olfaction process. mdpi.com

Table 1: Simulated Interactions between this compound (MCPD) and BmorGOBP2 Amino Acid Residues

| Interacting Amino Acid Residue | Type of Interaction | Bond Length (Å) |

| Methionine (MET68) | Hydrogen Bond | 2.90 |

| Arginine (ARG110) | Hydrogen Bond | 2.36 |

| Glutamic Acid (GLU) | Hydrogen Bond | 2.64 |

This table summarizes the key hydrogen bond (HB) interactions and their distances as identified in molecular docking simulations between MCPD and the Bombyx mori general odorant-binding protein (BmorGOBP2). Source: aip.org

Mechanistic Investigations of Biological Activities and Applications of 3 Methylcyclopentane 1,2 Dione

Role in Odorant Recognition and Ligand-Protein Binding Mechanisms

The perception of odor begins with the interaction between a volatile molecule and olfactory receptors in the nasal cavity. For hydrophobic odorants like 3-methylcyclopentane-1,2-dione, odorant-binding proteins (OBPs) are crucial for transport across the aqueous mucus layer to these receptors. aip.org Emerging research suggests OBPs are not merely passive carriers but play a dynamic role in recognizing and stabilizing odorant-ligand complexes. researchgate.net

The binding of this compound within OBPs is a complex process governed by its molecular structure and electronic properties. aip.org The compound exists in equilibrium between different tautomers, primarily the diketo and the α-ketoenol forms. aip.org Tautomeric shifts are critical as they alter the molecule's polarity, hydrogen-bonding capabilities, and electronic distribution, which in turn influences how it is bound and stabilized by OBPs. aip.orgresearchgate.net

Molecular docking simulations and spectroscopic studies provide a framework for understanding these interactions. aip.org The binding process is facilitated by specific structural adaptations of the ligand. researchgate.net For instance, studies combining Fourier-transform microwave spectroscopy with quantum chemical calculations have elucidated the preferred conformations of the molecule, offering insights into the initial stages of OBP-odorant interaction. aip.org The interaction energy between related compounds and olfactory receptors has been calculated, with lower binding energies often indicating stronger interactions. nih.gov These interactions, which include hydrogen bonds and hydrophobic contacts, are fundamental to the molecular basis of odor perception. nih.gov

The flexibility of this compound is key to its binding dynamics. The molecule can adopt several conformations, with quantum chemical calculations identifying three plausible low-energy conformers. aip.orgresearchgate.net The relative stability of these conformers is a critical factor in the binding process.

| Conformer | Relative Energy (ΔE in kJ/mol) | Relative Zero-Point Energy (ΔE₀ in kJ/mol) |

|---|---|---|

| Conformer I | 0.00 | 0.00 |

| Conformer II | 10.50 | 10.21 |

| Conformer III | 13.62 | 13.31 |

Data derived from quantum chemical calculations of plausible conformers of this compound. aip.orgresearchgate.net

Upon binding with a protein or even a single water molecule, this compound undergoes significant structural rearrangement. aip.org This includes the weakening of intramolecular hydrogen bonds, which facilitates more favorable ligand-protein interactions. researchgate.net These conformational adaptations are crucial for the molecule to fit within the binding pocket of an OBP, demonstrating a dynamic process of mutual adjustment between the ligand and the protein. aip.org

Antioxidant Mechanisms of Cyclic 1,2-Diones

Cyclic 1,2-diones, the class of compounds to which this compound belongs, have been investigated for their antioxidant properties. Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET), to neutralize harmful free radicals. nih.gov

Research has confirmed that this compound is capable of reducing gaseous nitrogen dioxide (NO₂). open.ac.uk Nitrogen dioxide is an atmospheric pollutant and a reactive nitrogen species. The reduction of NO₂ by an antioxidant compound involves the transfer of an electron or a hydrogen atom to the NO₂ molecule, converting it into a less reactive species. This activity highlights a potential chemical defense mechanism against specific environmental oxidants.

In addition to reduction, investigations have shown that this compound can also act as a trapping agent for gaseous NO₂. open.ac.uk In this mechanism, the dione (B5365651) molecule reacts directly with nitrogen dioxide, likely forming a more stable adduct and effectively removing the reactive NO₂ from the environment. open.ac.uk This dual ability to both reduce and trap NO₂ suggests a multifaceted antioxidant strategy and is a subject of interest in preventing material degradation, such as the yellowing of textiles. open.ac.uk

Potential as a Scaffold in Chemical Biology Research (Mechanistic Focus)

In chemical biology and medicinal chemistry, a "scaffold" is a core molecular structure upon which new molecules with specific biological activities can be designed and synthesized. The reactive dicarbonyl moiety and the cyclic structure of this compound make it a valuable and versatile scaffold. smolecule.comresearchgate.net

Its utility stems from the reactivity of its two ketone groups and the alpha-hydrogens, which allow for a variety of chemical transformations. smolecule.com These include aldol (B89426) reactions with aldehydes and ketones to build more complex carbon skeletons and cyclization reactions to form diverse heterocyclic compounds like furans and pyrroles. smolecule.com

Research has demonstrated its application in the synthesis of various biologically relevant molecules, showcasing its potential as a foundational structure in drug discovery and natural product synthesis.

| Synthetic Target | Reaction / Method | Potential Application |

|---|---|---|

| Anticonvulsant Derivatives | Structural modification of the core dione | Medicinal Chemistry (Anticonvulsants) smolecule.com |

| Anticancer Agents | Incorporation into larger molecular designs | Medicinal Chemistry (Anticancer) smolecule.com |

| Tetrahydrocyclopenta[b]pyran Derivatives | Trapping of reactive intermediates from isocyanides and acetylenedicarboxylates | Organic Synthesis researchgate.net |

| Isomeric Racemic Ketols | Michael addition followed by selective cyclization | Natural Product Synthesis researchgate.net |

Design of Anticonvulsant Motifs from this compound Derivatives

The unique structural characteristics of this compound have made it a subject of interest in the design of novel anticonvulsant agents. smolecule.com The core five-membered ring of its structure is a geometric feature present in a number of anticonvulsant compounds. umich.edu Research has explored the potential of derivatives of this compound as effective scaffolds for developing new drugs to manage seizures. smolecule.com

The design strategy often focuses on creating analogues that can interact with specific biological targets in the central nervous system. Studies on related cyclopentane (B165970) structures, such as cyclopentano amino acid analogues, have shown that the five-membered ring is a crucial physical factor for promoting anticonvulsant activity. umich.edu For instance, compounds like 1-aminocyclopentane carboxylic acid and 1-amino-3-methylcyclopentane carboxylic acid have demonstrated efficacy in protecting against maximal electroshock-induced seizures in animal models. umich.edu These findings suggest that the rigid, cyclic structure of the cyclopentane ring system, which is central to this compound, is a key motif for designing molecules with potential anticonvulsant properties. Further derivatization of the dione scaffold could lead to compounds with enhanced activity and better pharmacological profiles. smolecule.comnih.gov

Incorporation into Potential Anticancer Agent Designs Based on the Dione Scaffold

The dione scaffold of this compound has been identified as a valuable building block in the design of potential anticancer agents. smolecule.comijaconline.com Its reactive carbonyl groups allow for its incorporation into more complex molecules designed to target biological pathways associated with cancer progression. smolecule.comijaconline.com Heterocyclic compounds, which are prevalent in the majority of marketed drugs, can be synthesized using this dione, highlighting its importance in medicinal chemistry and cancer research. ijaconline.com

The design of new anticancer molecules often involves creating hybrid structures that combine the dione scaffold with other pharmacologically active moieties. Research into related cyclopentane-1,3-dione derivatives has shown potential for developing lead molecules for drug development with possible anti-inflammatory and anticancer activities. ontosight.ai The inclusion of the this compound structure can influence the lipophilicity, polarity, and hydrogen bonding capacity of a molecule, potentially improving its pharmacological and pharmacokinetic properties. ijaconline.com The ultimate goal is to create novel compounds that can effectively interact with cancer-related targets, such as specific enzymes or receptors. ontosight.ai

Bioactivity in Natural Extracts (Mechanistic Insight)

Contribution to Termiticidal Activity in Wood Vinegar

This compound is a naturally occurring compound found in wood vinegar (pyroligneous acid), a byproduct of wood pyrolysis. It is one of several active components that contribute to the extract's notable termiticidal properties. redalyc.orgscispace.comwoodj.org

Studies have shown that the concentration of these active compounds, including this compound, influences the efficacy of the wood vinegar. For instance, in an analysis of Cinnamomum parthenoxylon wood vinegar, this compound was present at a concentration of 2.34%, and along with other compounds like acetic acid and 1-hydroxy-2-propanone, was considered to play an important role in termite mortality. redalyc.orgscispace.comwoodj.org The mechanism of action is believed to involve direct contact toxicity, where the complex mixture of chemicals disrupts vital biological processes in the termites. redalyc.org

Table 1: Chemical Components of Wood Vinegar from Various Sources with Termiticidal Activity

| Wood Source | Key Active Compounds Identified | % Composition of this compound (if specified) | Reference |

|---|---|---|---|

| Toona sinensis | Acetic acid, Propionic acid, Syringol, this compound | 2.21% | rasayanjournal.co.in |

| Cinnamomum parthenoxylon | Acetic acid, 3-Butenoic acid, 1-Hydroxy-2-propanone, this compound | 2.34% | redalyc.orgscispace.comwoodj.org |

| Medang Wood (Cinnamomum sp.) | Acetic acid, 3-Butenoic acid, 1-Hydroxy-2-propanone, this compound | 2.23% | floram.org |

Occurrence and Formation of 3 Methylcyclopentane 1,2 Dione in Natural and Processed Systems

Natural Occurrence in Plants and Food Products

Presence in Roasted Coffee

Roasted coffee is a primary natural source where 3-Methylcyclopentane-1,2-dione is found. uoregon.edufoodb.ca It is one of several cyclic diketones isolated from coffee oil and is recognized for its contribution to the sweet, caramel-like aroma of coffee. uoregon.eduresearchgate.net Headspace analysis of roasted coffee has revealed that ketones, as a class of compounds, can constitute 9-12% of the volatile profile, with this compound being a significant cyclic ketone present. researchgate.net Its presence has been confirmed in both Arabica and Robusta coffee varieties. foodb.caunimore.it While concentrations can vary depending on the coffee bean and processing methods, one study on cold brew coffee reported a concentration of 0.36 µg/mL for this compound. nih.gov

Table 1: Occurrence of this compound in Coffee

| Coffee Type | Method of Detection/Analysis | Reported Concentration/Significance |

| Roasted Coffee (general) | Headspace Analysis | High concentration among cyclic ketones, contributing to caramel (B1170704) aroma. researchgate.net |

| Arabica and Robusta Coffee | Not specified | Detected as a constituent. foodb.caunimore.it |

| Cold Brew Coffee | HS-SPME-GC/MS | 0.36 µg/mL. nih.gov |

Detection in Maple Syrup and Tobacco

This compound is a known flavor component of maple syrup, contributing to its characteristic sweet, mapley taste. researchgate.netulapland.fi The compound is also identified in tobacco and has been listed as an ingredient in some tobacco products and flavored refill solutions for electronic nicotine (B1678760) delivery systems (ENDS). researchgate.nethpa.gov.twbmj.com In the context of tobacco, it is sometimes referred to as methyl cyclopentenolone and is added to impart a specific flavor. hpa.gov.tw

Identification in Papaya

Research has indicated the presence of this compound in papaya (Carica papaya). researchgate.net The compound has been identified as one of the flavor components in this tropical fruit. unej.ac.id

Formation in Thermochemical Conversion Processes

Beyond its natural occurrence, this compound is also formed during the thermal breakdown of complex organic matter, particularly lignocellulosic biomass.

Pyrolysis Products of Lignocellulosic Biomass (e.g., Pine Cones, Sunflower Husks, Wood Pulp)

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, of lignocellulosic biomass consistently yields this compound as a component of the resulting bio-oil. d-nb.info Studies on various biomass feedstocks have identified this compound:

Pine Cones: In the pyrolysis of pine cones in a fixed-bed reactor, this compound was identified as one of the main compounds in the bio-oil, with a relative composition of 6.89%. gau.ac.ir

Sunflower Husks: Analytical pyrolysis of sunflower seed husks has also shown the formation of this compound. The relative peak area of this compound in the pyrolytic vapors varied with temperature and reaction atmosphere, for instance, showing a peak area of 0.90 under certain conditions. nih.govacs.org

Other Lignocellulosic Biomass: The pyrolysis of other lignocellulosic materials, such as the invasive plant species Phragmites australis, also produces bio-oil containing this compound, with reported relative abundances around 1.56-1.67%. uwo.ca It has also been identified in the pyrolysis products of Eucalyptus bark. csic.es

Table 2: Formation of this compound from Lignocellulosic Biomass Pyrolysis

| Biomass Source | Pyrolysis Conditions/Method | Relative Abundance/Yield of this compound |

| Pine Cones | Fixed-Bed Reactor | 6.89% of bio-oil composition. gau.ac.ir |

| Sunflower Husks | Analytical Py-GC/MS | 0.90 (relative peak area). nih.govacs.org |

| Phragmites australis | GC-MS analysis of bio-oil | 1.56-1.67% (relative abundance). uwo.ca |

Co-Hydropyrolysis Systems (e.g., Chilean Oak and Polyethylene)

This compound is also a product in co-processing systems, such as the co-hydropyrolysis of biomass and plastics. In a study involving the co-hydropyrolysis of Chilean Oak (a type of lignocellulosic biomass) and polyethylene (B3416737), this compound was detected among the products. nih.gov The study noted that the co-hydropyrolysis process, particularly with low-density polyethylene (LDPE), led to a reduction in the levels of ketones, including this compound, compared to the pyrolysis of the biomass alone. This suggests that the presence of polyethylene and a hydrogen atmosphere influences the reaction pathways and the final composition of the bio-oil. nih.gov

Conclusion and Future Directions in 3 Methylcyclopentane 1,2 Dione Research

Summary of Key Research Findings on 3-Methylcyclopentane-1,2-dione

Research into this compound, a cyclic α-diketone, has illuminated its significance across several scientific domains, most notably in flavor chemistry and organic synthesis. aip.org This compound, also known as maple lactone, is a key flavoring agent used in the preparation of synthetic maple syrup and other food products due to its characteristic sweet, caramel (B1170704), and coffee-like aroma. google.comfoodb.ca It has been identified as a naturally occurring volatile compound in foods such as coffee and as a product of the thermal decomposition of carbohydrates like glucose. foodb.caresearchgate.net

Key findings have established that this compound is a product of the Maillard reaction, a crucial process in food chemistry responsible for the development of flavor and color in thermally processed foods. collectionscanada.gc.canih.gov Its formation can also occur during the pyrolysis of biomass, such as wood, and in the co-pyrolysis of biomass with plastics like polyethylene (B3416737). engineeringresearch.orgnih.gov